4,9-Dimethylphenanthrene

Vue d'ensemble

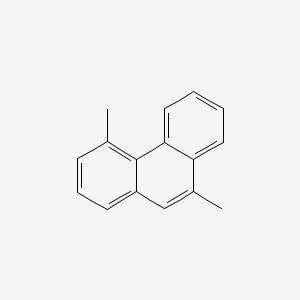

Description

4,9-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It consists of a phenanthrene backbone with two methyl groups attached at the 4th and 9th positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethylphenanthrene typically involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . This method allows for the regiospecific introduction of methyl groups at the desired positions on the phenanthrene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as those used in laboratory settings but are optimized for higher yields and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4,9-Dimethylphenanthrene undergoes various chemical reactions, including:

Reduction: Hydrogen gas and Raney nickel can be used to reduce this compound to 9,10-dihydrophenanthrene.

Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.

Common Reagents and Conditions:

Oxidation: Chromic acid

Reduction: Hydrogen gas, Raney nickel

Substitution: Bromine

Major Products Formed:

Oxidation: Phenanthrenequinone

Reduction: 9,10-Dihydrophenanthrene

Substitution: 9-Bromophenanthrene

Applications De Recherche Scientifique

Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactions.

Biology: Research has explored its metabolism and tumor-initiating activity in biological systems

Medicine: Its derivatives are investigated for their potential antitumor properties.

Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4,9-Dimethylphenanthrene involves its interaction with various molecular targets and pathways. In biological systems, it undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects . The specific pathways and molecular targets involved in these processes are still under investigation.

Comparaison Avec Des Composés Similaires

4,9-Dimethylphenanthrene can be compared with other dimethylated phenanthrenes such as 1,4-dimethylphenanthrene, 2,7-dimethylphenanthrene, and 4,10-dimethylphenanthrene . While these compounds share a similar phenanthrene backbone, the position of the methyl groups significantly influences their chemical properties and biological activities. For example, 1,4-dimethylphenanthrene and 4,10-dimethylphenanthrene have shown tumor-initiating activity, whereas this compound’s unique positioning of methyl groups may result in different reactivity and applications .

Activité Biologique

4,9-Dimethylphenanthrene (DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in scientific research due to its biological activity, particularly its potential role in tumor initiation and mutagenicity. This compound, along with its derivatives, is often studied for its interactions within biological systems and its implications for human health.

Tumor-Initiating Activity

Research has demonstrated that this compound exhibits tumor-initiating activity in specific experimental models. A notable study assessed various polymethylated phenanthrenes, including 4,9-DMP, in mouse skin assays. The findings indicated that while certain dimethylphenanthrenes like 1,4-DMP and 4,10-DMP were active as tumor initiators, 4,9-DMP did not show significant tumorigenic properties under similar conditions .

Metabolism and Mutagenicity

The metabolism of this compound involves its conversion into reactive intermediates that can bind to DNA and proteins. This process is crucial for understanding its potential mutagenic effects. In vitro studies have shown that 4,9-DMP does not produce significant dihydrodiol metabolites associated with mutagenicity . However, it has been suggested that the structural configuration of methyl groups on the phenanthrene backbone influences its biological activity significantly.

The mechanism of action of this compound is primarily linked to its metabolic activation. The compound undergoes metabolic conversion to form reactive species that can interact with cellular macromolecules. This interaction may lead to mutagenic and carcinogenic effects, although the precise pathways remain an area of active research.

Comparative Analysis of Dimethylphenanthrenes

A comparative study of various dimethylphenanthrenes highlights the differences in their biological activities. The following table summarizes key findings regarding the tumor-initiating activities and metabolic characteristics of these compounds:

| Compound | Tumor Initiation Activity | Major Metabolite |

|---|---|---|

| 1,4-Dimethylphenanthrene | High | 7,8-Dihydrodiol |

| 4,10-Dimethylphenanthrene | Moderate | 7,8-Dihydrodiol |

| This compound | None | None detected |

This data indicates that while some dimethylphenanthrenes are associated with significant tumorigenic activity, 4,9-DMP appears to lack this potential.

Study on Metabolic Activation

In a pivotal study examining the metabolic activation of methylated phenanthrenes using liver microsomes from Aroclor-pretreated rats, it was found that 4,9-DMP did not produce the expected dihydrodiol metabolites that are typically precursors for further metabolic activation leading to carcinogenicity. This suggests a unique metabolic pathway or stability profile for this compound compared to others in its class .

AhR Activation Studies

Another area of investigation involves the activation of the aryl hydrocarbon receptor (AhR) by various methylated phenanthrenes. Research indicated that while many methylated derivatives activate AhR more potently than phenanthrene itself, the specific activity of 4,9-DMP remains less characterized but is believed to be lower compared to other isomers .

Propriétés

IUPAC Name |

4,9-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-5-7-13-10-12(2)14-8-3-4-9-15(14)16(11)13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEVTIBHCBCQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216505 | |

| Record name | Phenanthrene, 4,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66291-34-7 | |

| Record name | Phenanthrene, 4,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 4,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.